5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of structural elements, including a dihydronaphthothiophene moiety and a triazole ring
Mechanism of Action
Target of Action
The primary target of this compound is hydrazine . Hydrazine is a highly reactive base and reducing agent used in many industrial and medical applications. In biological systems, hydrazine can affect various biochemical pathways and has been linked to liver and lung damage, seizures, and even coma when exposure is high .
Mode of Action
The compound interacts with its target, hydrazine, through a unique recognition mechanism. This mechanism is based on a hydrazine-triggered addition–cyclisation-retro aldol . This interaction leads to a significant change in the emission signal ratio of the compound, indicating a strong interaction between the compound and hydrazine .
Biochemical Pathways
redox reactions and cellular respiration . Hydrazine is a strong reducing agent that can affect the redox state of cells and disrupt normal cellular functions .
Result of Action
The result of the compound’s action is a large emission signal ratio variation, with more than a 40-fold enhancement in the presence of hydrazine under neutral conditions . This indicates that the compound may be used as a fluorescent probe for detecting hydrazine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits a low detection limit for hydrazine, is applicable to the physiological pH range (3–12), and shows a broad linear response range for hydrazine concentrations . These properties suggest that the compound can function effectively in a variety of biological and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursorsCommon synthetic strategies may involve cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or ligand in biochemical assays and studies.
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds share a similar dihydronaphtho core but differ in the heterocyclic ring attached.
Triazole-Thiols: Compounds with a triazole ring and a thiol group, but with different substituents on the triazole ring.
Uniqueness
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-2-19-15(17-18-16(19)20)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPSQDNCDMMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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